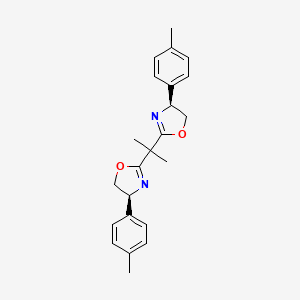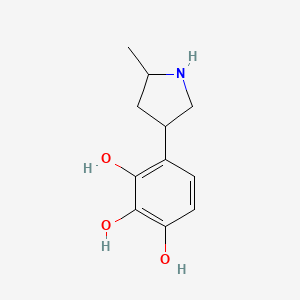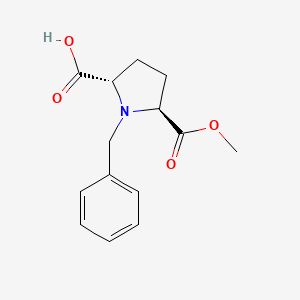
(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-(p-tolyl)-4,5-dihydrooxazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-(p-tolyl)-4,5-dihydrooxazole) is a chiral compound characterized by its unique structure, which includes two oxazole rings connected by a propane bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-(p-tolyl)-4,5-dihydrooxazole) typically involves the reaction of p-tolyl-substituted oxazole derivatives with a propane-2,2-diyl bridging agent under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-(p-tolyl)-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrooxazole derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction may produce dihydrooxazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-(p-tolyl)-4,5-dihydrooxazole) is used as a chiral ligand in asymmetric synthesis. Its unique structure allows it to facilitate the formation of chiral products with high enantioselectivity.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for developing new therapeutic agents.
Medicine
The compound’s potential medicinal applications include its use as a scaffold for designing new drugs. Its chiral nature makes it a valuable starting point for developing enantiomerically pure pharmaceuticals.
Industry
In the industrial sector, (4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-(p-tolyl)-4,5-dihydrooxazole) is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including catalysis and material science.
Mécanisme D'action
The mechanism of action of (4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-(p-tolyl)-4,5-dihydrooxazole) involves its interaction with specific molecular targets. The compound’s chiral centers allow it to bind selectively to certain enzymes or receptors, modulating their activity. The pathways involved in these interactions are studied to understand the compound’s effects at the molecular level.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole): Similar structure but with phenyl groups instead of p-tolyl groups.
(4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-(m-tolyl)-4,5-dihydrooxazole): Similar structure but with m-tolyl groups instead of p-tolyl groups.
Uniqueness
(4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-(p-tolyl)-4,5-dihydrooxazole) is unique due to its specific substitution pattern and chiral centers, which confer distinct properties and reactivity compared to similar compounds. Its ability to act as a chiral ligand and its potential bioactivity make it a compound of significant interest in various research fields.
Propriétés
Formule moléculaire |
C23H26N2O2 |
|---|---|
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
(4S)-4-(4-methylphenyl)-2-[2-[(4S)-4-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C23H26N2O2/c1-15-5-9-17(10-6-15)19-13-26-21(24-19)23(3,4)22-25-20(14-27-22)18-11-7-16(2)8-12-18/h5-12,19-20H,13-14H2,1-4H3/t19-,20-/m1/s1 |
Clé InChI |
JTMVFRKWBFYITD-WOJBJXKFSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)[C@H]2COC(=N2)C(C)(C)C3=N[C@H](CO3)C4=CC=C(C=C4)C |
SMILES canonique |
CC1=CC=C(C=C1)C2COC(=N2)C(C)(C)C3=NC(CO3)C4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Dimethyl-1-[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]propan-1-one](/img/structure/B12869791.png)
![3-(Thiophen-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12869802.png)




![2-Chloro-4-iodobenzo[d]oxazole](/img/structure/B12869813.png)



![2-(Aminomethyl)benzo[d]oxazole-6-methanol](/img/structure/B12869845.png)
![N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)butyramide](/img/structure/B12869850.png)
![N-(3-(4-benzamido-1H-pyrrolo[3,2-c]pyridin-1-yl)phenyl)-4-morpholino-3-(trifluoromethyl)benzamide](/img/structure/B12869862.png)
![Isoxazolo[5,4-B]pyridine](/img/structure/B12869864.png)
